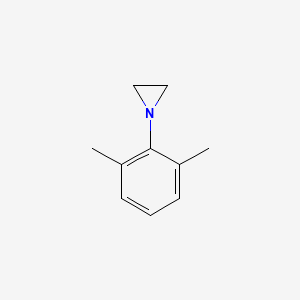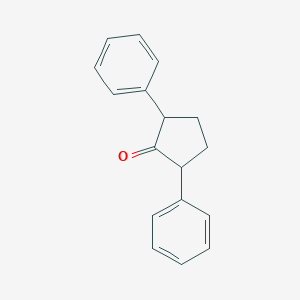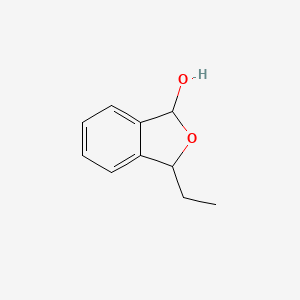
2,2'-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) is a chemical compound with the molecular formula C15H28O6 It is known for its unique structure, which includes two oxirane (epoxide) groups connected by a tetraoxatridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 10,12-dimethyl-2,5,8,11-tetraoxatridecane-1,12-diol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired bis(oxirane) compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) can undergo various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane groups typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives.
Applications De Recherche Scientifique
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) involves its reactivity towards nucleophiles and electrophiles. The oxirane rings are highly strained and can readily react with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including polymerization and the formation of cross-linked networks. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylene glycol diglycidyl ether: Similar in structure but with a shorter chain length.
Tetraethylene glycol dimethyl ether: Another related compound with different substituents on the ether chain.
Uniqueness
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) is unique due to its specific chain length and the presence of two oxirane groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
Propriétés
| 74925-61-4 | |
Formule moléculaire |
C15H28O6 |
Poids moléculaire |
304.38 g/mol |
Nom IUPAC |
2-[2-[1-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]propan-2-yloxy]propan-2-yl]oxirane |
InChI |
InChI=1S/C15H28O6/c1-12(21-15(2,3)14-11-20-14)8-17-6-4-16-5-7-18-9-13-10-19-13/h12-14H,4-11H2,1-3H3 |
Clé InChI |
AKAWRUFLVZLCFF-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCOCCOCC1CO1)OC(C)(C)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)


![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
